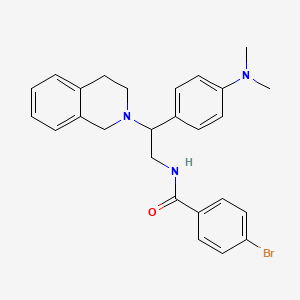
4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H28BrN3O and its molecular weight is 478.434. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The research in synthetic chemistry has explored methods for creating highly functionalized isoquinolines, including compounds similar to the specified chemical structure. A notable example is the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines through rhodium-catalyzed processes. This synthesis leverages the intramolecular reaction of a benzyl bromide and an α-imino carbene, suggesting a methodology that could potentially be applied to or be related to the synthesis of the specified compound (He et al., 2016).
Potential Biological Activities
Research into the biological activities of structurally similar compounds has shown that tetrahydroisoquinolinyl benzamides exhibit significant affinity for σ receptors, which are implicated in various neurological processes. Specifically, studies have demonstrated that such compounds can act as potent and selective ligands for σ2 receptors, indicating potential research applications in the exploration of σ receptor-mediated physiological and pathophysiological roles (Xu, Lever, & Lever, 2007).
Conformational Studies and Derivatives
Further investigations into the conformational aspects and structural modifications of isoquinoline derivatives have been conducted to understand their interactions with biological targets. The creation of conformationally restricted analogs, including those involving dihydroisoquinoline scaffolds, explores the structural requirements for biological activity, offering insights into the design of more effective compounds with specific receptor affinities (Norman, Kelley, & Hollingsworth, 1993).
Structural Modifications and Activity
The effects of structural modifications in the amino portion of similar benzamides have been studied, highlighting the importance of the nitrogen's position within the ring for maintaining receptor affinity and selectivity. This research is crucial for understanding how minor changes in molecular structure can significantly impact the biological properties of these compounds, potentially guiding the development of new therapeutic agents (Fan, Lever, & Lever, 2011).
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN3O/c1-29(2)24-13-9-20(10-14-24)25(17-28-26(31)21-7-11-23(27)12-8-21)30-16-15-19-5-3-4-6-22(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIKTWLSFCQEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2757459.png)
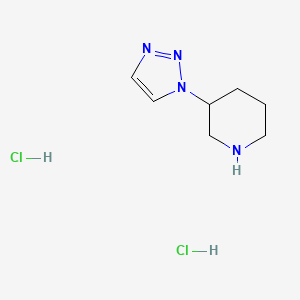


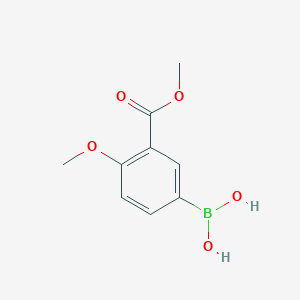
![2lambda6-Thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2757468.png)
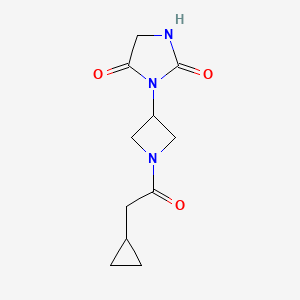
![N-(2,6-dimethylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2757471.png)


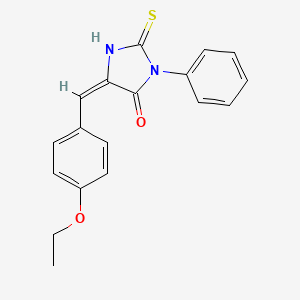
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)
![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride](/img/structure/B2757480.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/no-structure.png)